(1E)-2-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)ETHENYL 4-FLUOROBENZOATE
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Overview
Description
(1E)-2-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)ETHENYL 4-FLUOROBENZOATE is a complex organic compound that features a benzimidazole core, substituted with bromophenoxy and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)ETHENYL 4-FLUOROBENZOATE typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the bromophenoxy group: This step involves the reaction of the benzimidazole intermediate with 4-bromophenol in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the vinylated benzimidazole with 4-fluorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can target the vinyl group, converting it to an alkane.
Substitution: The bromophenoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include benzimidazole N-oxides.
Reduction: Products include the corresponding alkane derivatives.
Substitution: Products include substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its benzimidazole core.
Drug Development: It can be a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Electronics: The compound can be used in the development of organic semiconductors.
Agriculture: It can be explored as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (1E)-2-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)ETHENYL 4-FLUOROBENZOATE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The bromophenoxy and fluorophenyl groups can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)vinyl 4-fluorobenzoate
- 2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)vinyl 4-fluorobenzoate
Uniqueness
The presence of both bromophenoxy and fluorophenyl groups in (1E)-2-{1-[2-(4-BROMOPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-FLUOROPHENYL)ETHENYL 4-FLUOROBENZOATE makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H21BrF2N2O3 |
---|---|
Molecular Weight |
575.4g/mol |
IUPAC Name |
[(E)-2-[1-[2-(4-bromophenoxy)ethyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C30H21BrF2N2O3/c31-22-9-15-25(16-10-22)37-18-17-35-27-4-2-1-3-26(27)34-29(35)19-28(20-5-11-23(32)12-6-20)38-30(36)21-7-13-24(33)14-8-21/h1-16,19H,17-18H2/b28-19+ |
InChI Key |
ORELROXGZJPNQW-TURZUDJPSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Br)C=C(C4=CC=C(C=C4)F)OC(=O)C5=CC=C(C=C5)F |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Br)/C=C(\C4=CC=C(C=C4)F)/OC(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Br)C=C(C4=CC=C(C=C4)F)OC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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